molecular formula C24H22N4O4 B2794124 N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326930-37-3

N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Cat. No. B2794124
M. Wt: 430.464
InChI Key: KRIXUWIIKHLDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a chemical compound with the molecular formula C<sub>20</sub>H<sub>18</sub>N<sub>4</sub>O<sub>4</sub>.

  • It belongs to the class of hybrid peptides, containing at least two different types of amino acids linked through a peptide bond.

  • The compound has been studied for its potential applications in various fields, including nonlinear optics and drug discovery.





  • Synthesis Analysis



    • The synthesis of N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide involves the reaction of 3-chloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid as a solvent.

    • This method efficiently produces the bis amide compound in good yields and purity.





  • Molecular Structure Analysis



    • The compound has the molecular formula C<sub>20</sub>H<sub>18</sub>N<sub>4</sub>O<sub>4</sub>.

    • It can be characterized using single-crystal X-ray diffraction (XRD), infrared (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopic studies.

    • In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds, forming a layer structure parallel to the bc plane.





  • Chemical Reactions Analysis



    • Detailed information on specific chemical reactions involving this compound is not readily available in the provided sources. Further research would be needed to explore its reactivity and transformations.





  • Physical And Chemical Properties Analysis



    • The compound’s physical properties include a density of 1.1±0.1 g/cm³, a boiling point of 364.9±22.0 °C, and a flash point of 150.0±11.8 °C.

    • Its polarizability and first-order hyperpolarizability are 3.837×10⁻²³ esu and 2.19×10⁻²⁹ esu, respectively.

    • Further characterization would involve additional experimental measurements and computational studies.




  • Scientific Research Applications

    Antimicrobial and Antitumor Activity

    A study by Kaya et al. (2017) explored the design and synthesis of hydrazide and oxadiazole derivatives, including N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide, as potential chemotherapeutic agents. These compounds were evaluated for their in vitro antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. The study found that the compounds exhibited higher antimicrobial potential against gram-negative bacteria compared to gram-positive bacteria. Additionally, the compounds were screened for their antiproliferative activity against selected human tumor cell lines, showing significant inhibitory activity, particularly against A549 lung and MCF7 breast cancer cell lines, highlighting their potential as chemotherapeutic agents Design and Synthesis of New 1,3,4-Oxadiazole - Benzothiazole and Hydrazone Derivatives as Promising Chemotherapeutic Agents..

    Antibacterial Activity

    Salama (2020) conducted a study on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives, including compounds related to N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide, to evaluate their anti-Salmonella typhi activity. The study found that certain compounds showed significant antibacterial activity against Salmonella typhi, demonstrating the potential of these derivatives as antibacterial agents Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-Salmonella typhi activity evaluation..

    Antioxidant Activity

    Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, exploring their antioxidant activity through in vitro assays such as DPPH, ABTS, and FRAP. These compounds, including analogs of N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide, showed significant antioxidant activity, suggesting their potential application in combating oxidative stress Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide: Effect of hydrogen bonding on the self-assembly process and antioxidant activity..

    Safety And Hazards



    • Unfortunately, specific safety information for this compound is not provided in the available sources. Researchers should exercise caution and follow standard laboratory safety protocols when handling it.




  • Future Directions



    • Future research could focus on exploring the compound’s biological activity, potential applications, and optimization of its synthesis.

    • Investigating its interactions with biological targets and assessing its pharmacological properties would be valuable for drug discovery.




    Please note that the provided information is based on the available literature, and further studies may be necessary to fully understand the compound’s properties and potential applications. If you have any specific questions or need additional details, feel free to ask!


    properties

    IUPAC Name

    N-[(3-methoxyphenyl)methyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H22N4O4/c1-16-5-3-7-18(11-16)23-26-24(32-27-23)19-9-10-22(30)28(14-19)15-21(29)25-13-17-6-4-8-20(12-17)31-2/h3-12,14H,13,15H2,1-2H3,(H,25,29)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KRIXUWIIKHLDHG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC(=CC=C4)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H22N4O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    430.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.